2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a benzenesulfonyl group, a bromine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the bromination of aniline to introduce the bromine atom at the desired position. This is followed by the sulfonylation of the brominated aniline with benzenesulfonyl chloride to form the sulfonamide intermediate. Finally, the methoxyphenyl group is introduced through an amidation reaction with 3-methoxyphenylacetic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of 2-[N-(benzenesulfonyl)-3-hydroxyanilino]-N-(3-methoxyphenyl)acetamide.
Reduction: Formation of 2-[N-(benzenesulfonyl)-3-anilino]-N-(3-methoxyphenyl)acetamide.
Substitution: Formation of 2-[N-(benzenesulfonyl)-3-aminoanilino]-N-(3-methoxyphenyl)acetamide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the bromine atom and methoxy group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methoxy group.
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position.
Uniqueness
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a bromine atom, a sulfonamide group, and a methoxyphenyl group provides a distinctive set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-10-6-8-17(14-19)23-21(25)15-24(18-9-5-7-16(22)13-18)29(26,27)20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQVPSAOKGIBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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